Cas no 433920-90-2 (2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde)

2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a pyrazole substituent, offering versatile reactivity for synthetic applications. The fluorine atom enhances electrophilic properties, while the pyrazole moiety provides a heterocyclic scaffold for further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for designing bioactive molecules. Its aldehyde group allows for straightforward derivatization via condensation or nucleophilic addition reactions. The combination of fluorine and pyrazole contributes to improved metabolic stability and binding affinity in target compounds. Suitable for use in cross-coupling reactions and as a building block in heterocyclic synthesis, it demonstrates consistent purity and stability under standard handling conditions.
2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde structure
433920-90-2 structure
商品名:2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
CAS番号:433920-90-2
MF:C10H7N2OF
メガワット:190.17378
CID:825881
PubChem ID:22631026

2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
    • 2-fluoro-4-pyrazol-1-ylbenzaldehyde
    • 2-Fluoro-4-pyrazol-1-yl-benzaldehyde
    • AKOS006290508
    • SCHEMBL6850771
    • HMBPPEHAPWSTAK-UHFFFAOYSA-N
    • 433920-90-2
    • DTXSID60627131
    • MDL: MFCD08669920
    • インチ: InChI=1S/C10H7FN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H
    • InChIKey: HMBPPEHAPWSTAK-UHFFFAOYSA-N
    • ほほえんだ: C1=CN(C2=CC(=C(C=C2)C=O)F)N=C1

計算された属性

  • せいみつぶんしりょう: 190.05400
  • どういたいしつりょう: 190.05424101g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 34.9Ų

じっけんとくせい

  • PSA: 34.89000
  • LogP: 1.82390

2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5102-1G
2-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
433920-90-2 95%
1g
¥ 6,019.00 2023-04-13
Chemenu
CM187839-1g
2-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
433920-90-2 95%
1g
$926 2023-02-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5102-250MG
2-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
433920-90-2 95%
250MG
¥ 2,409.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5102-5G
2-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
433920-90-2 95%
5g
¥ 18,057.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5102-500MG
2-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
433920-90-2 95%
500MG
¥ 4,012.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536196-1g
2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
433920-90-2 98%
1g
¥8682.00 2024-05-13
Chemenu
CM187839-1g
2-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
433920-90-2 95%
1g
$926 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5102-100MG
2-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
433920-90-2 95%
100MG
¥ 1,504.00 2023-04-13
Alichem
A049004965-1g
2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
433920-90-2 95%
1g
$970.20 2023-09-01

2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde 関連文献

2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehydeに関する追加情報

Comprehensive Guide to 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS No. 433920-90-2): Properties, Applications, and Market Insights

2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS No. 433920-90-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated benzaldehyde derivative features a pyrazole substituent, making it a valuable intermediate for synthesizing biologically active molecules. With the growing demand for fluorinated compounds in drug discovery, this chemical has become a focal point for researchers exploring novel therapeutic agents.

The molecular structure of 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde combines the electron-withdrawing properties of a fluoro group with the versatile reactivity of an aldehyde functional group. This unique combination enables its use in various cross-coupling reactions and nucleophilic additions, which are fundamental in modern organic synthesis. Recent studies highlight its potential as a building block for kinase inhibitors, a class of compounds that has shown promise in cancer treatment.

In the pharmaceutical industry, 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde serves as a key intermediate for developing small molecule drugs. Its structural features make it particularly useful in creating compounds that target protein-protein interactions, a hot topic in drug discovery circles. Researchers are actively investigating its derivatives for potential applications in treating inflammatory diseases and metabolic disorders, aligning with current trends in personalized medicine.

The agrochemical sector has also shown interest in 433920-90-2 due to its potential as a precursor for novel crop protection agents. With increasing global focus on sustainable agriculture, this compound's derivatives are being evaluated for their herbicidal and fungicidal properties. The fluorine atom in its structure often enhances the biological activity and environmental stability of resulting agrochemicals.

From a synthetic chemistry perspective, 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde offers several advantages. The presence of both fluoro and pyrazole moieties allows for selective functionalization, making it a versatile scaffold for medicinal chemistry applications. Recent publications have demonstrated its utility in multicomponent reactions, a green chemistry approach that reduces waste and improves atom economy.

The market for fluorinated pharmaceutical intermediates like 433920-90-2 has been growing steadily, driven by the increasing demand for targeted therapies. Pharmaceutical companies are particularly interested in this compound's potential for developing JAK inhibitors and BTK inhibitors, which are currently hot topics in autoimmune disease and oncology research.

Quality control of 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. The compound's stability under various conditions makes it suitable for long-term storage and international shipping.

Recent advancements in continuous flow chemistry have opened new possibilities for the large-scale production of 433920-90-2. This technology aligns with the pharmaceutical industry's push toward more sustainable manufacturing processes. Several contract research organizations now offer custom synthesis services for this compound, reflecting its growing commercial importance.

For researchers working with 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, proper handling procedures should be followed despite its non-hazardous classification. Standard laboratory safety practices, including the use of personal protective equipment, are recommended when working with this chemical. Material Safety Data Sheets (MSDS) provide comprehensive guidance on its safe handling and storage.

The future outlook for 433920-90-2 appears promising, with increasing research into its potential applications in bioconjugation and proteolysis targeting chimera (PROTAC) technology. These cutting-edge approaches in drug discovery could further elevate the importance of this versatile building block in the coming years.

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Amadis Chemical Company Limited
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